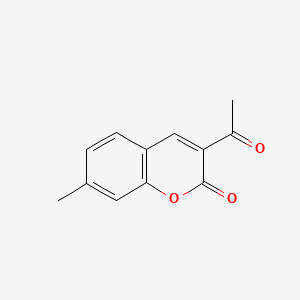

3-acetyl-7-methyl-2H-chromen-2-one

Vue d'ensemble

Description

Synthesis Analysis

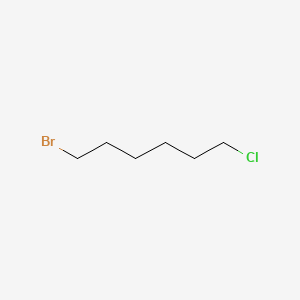

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . The reaction of 7-hydroxy-2H-chromen-2-one with 1,4-dibromoalkanes afforded a compound, and further reaction of this compound with NaN3 in DMF led to 1-(4-azidoalkyl)indoline-2,3-dione .Molecular Structure Analysis

The molecular formula of 3-acetyl-7-methyl-2H-chromen-2-one is C12H10O3 . The structure of this molecule is not in a plane while should be added to the stereochemistry C(9)-C(8): (Z). The C(10)-C(11) bond length was 1.5090; C(13)-C(9) is 1.3791 and C(4)-O(7) is 1.3550 .Chemical Reactions Analysis

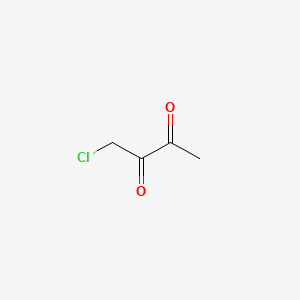

The α-bromocarbonyl moiety present in compound 1 showed high reactivity towards nucleophilic displacement reactions . A library of novel triazole-tethered isatin–coumarin hybrids were synthesized by click chemistry approach .Physical And Chemical Properties Analysis

The molecular weight of 3-acetyl-7-methyl-2H-chromen-2-one is 202.21 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved information.Applications De Recherche Scientifique

Proteomics Research

“3-acetyl-7-methyl-2H-chromen-2-one” is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound could be used to study protein interactions, modifications, and localization .

Medical Science and Biomedical Research

Coumarin derivatives, including “3-acetyl-7-methyl-2H-chromen-2-one”, have a myriad of applications in medical science and biomedical research . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .

Industrial Applications

These compounds also have wide-ranging industrial applications. They are used as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .

Inhibition Properties

Coumarin derivatives are known for their inhibition properties. They can inhibit platelet aggregation and steroid 5α-reductase .

Drug and Pesticidal Preparations

Novel compounds of coumarin derivatives are utilized in drug and pesticidal preparations . They are attracting considerable attention from chemists due to their wide range of applications .

Synthesis of Biologically Active Pyran and Pyridine Derivatives

The multicomponent reactions of “3-acetyl-7-methyl-2H-chromen-2-one” with aromatic aldehydes and malononitrile can generate potentially biologically active pyran and pyridine derivatives .

Antifungal Activity

The compound has been tested for its antifungal activity against Aspergillus niger, Penicillium chrysogenium, Fusarium moneliform, and Aspergillus Flavus .

Antioxidant Properties

The compound is known for its antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Mécanisme D'action

While the specific mechanism of action for 3-acetyl-7-methyl-2H-chromen-2-one is not explicitly mentioned, coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

Orientations Futures

3-acetyl-7-methyl-2H-chromen-2-one is a product for proteomics research . Its distinctive structure possesses multiple active sites and functional groups , making it a versatile heterocyclic compound extensively employed in scientific research . Future research may focus on exploring its potential applications in various fields.

Propriétés

IUPAC Name |

3-acetyl-7-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-7-3-4-9-6-10(8(2)13)12(14)15-11(9)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRNWFAJPPGJGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174137 | |

| Record name | Coumarin, 3-acetyl-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-acetyl-7-methyl-2H-chromen-2-one | |

CAS RN |

20280-93-7 | |

| Record name | Coumarin, 3-acetyl-7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020280937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin, 3-acetyl-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

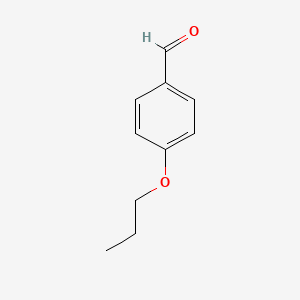

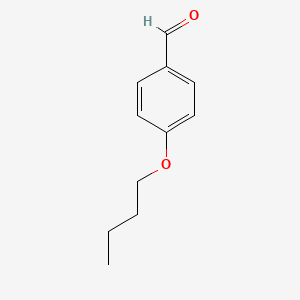

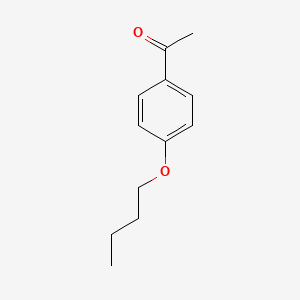

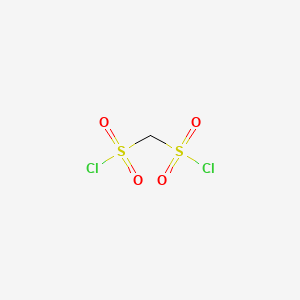

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Ethanediamine, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B1265823.png)

![4-[(Aminocarbonyl)amino]benzoic acid](/img/structure/B1265840.png)